molecular formula C18H17N3O4 B2607927 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 939891-55-1

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2607927
CAS RN: 939891-55-1
M. Wt: 339.351
InChI Key: OILPVZDDRVNBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Agents

  • Design and Synthesis for Anticancer Applications

    Research on similar compounds has demonstrated their potential as anticancer agents. For instance, the design, synthesis, and molecular docking of new lipophilic acetamide derivatives have shown promising broad-spectrum antibacterial activity and appreciable antifungal activity. These compounds have also been evaluated for their anticancer effects against various cancer lines, with some showing significant inhibitory activity. Such studies indicate the therapeutic potential of these compounds in treating cancer and microbial infections (Ahmed et al., 2018).

  • Synthesis and Antitumor Activity

    Another study focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, which demonstrated remarkable antitumor activity. These compounds were nearly 1.5–3.0-fold more potent compared with the positive control, showing their potential in cancer therapy (Al-Suwaidan et al., 2016).

Analgesic Activity

  • Synthesis and Evaluation for Analgesic Properties: Research has also explored the synthesis of acetamide derivatives for their potential analgesic activities. One study synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives and evaluated their analgesic properties, showing significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies (Kaplancıklı et al., 2012).

Anti-Inflammatory Activity

  • Evaluation of Anti-Inflammatory Effects: Certain derivatives have been synthesized and investigated for in vitro anti-inflammatory activity and inhibition of specific enzymes, such as p38α MAP kinase. Some compounds showed good in vitro activities and were further studied for their in vivo anti-inflammatory activity, demonstrating significant edema inhibition (Tariq et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(19-9-11-5-6-15-16(7-11)25-10-24-15)8-14-18(23)21-13-4-2-1-3-12(13)20-14/h1-7,14,20H,8-10H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILPVZDDRVNBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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